![molecular formula C48H38P2S2Sn B14239669 [(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane) CAS No. 223592-29-8](/img/structure/B14239669.png)
[(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane) is a complex organometallic compound that features a stannane (tin) core bonded to phenylene and phosphane groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane) typically involves the reaction of diphenylstannane with bis(sulfanediyl-2,1-phenylene)diphenylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production would necessitate stringent quality control measures to maintain consistency and safety.
化学反应分析
Types of Reactions
[(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can yield lower oxidation state tin compounds.
Substitution: The phenylene and phosphane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while reduction could produce stannous compounds. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
[(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metals.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, especially in the treatment of diseases involving metal ion imbalances.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to impart desirable properties like thermal stability and conductivity.
作用机制
The mechanism by which [(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane) exerts its effects involves its interaction with molecular targets such as metal ions and enzymes. The compound can coordinate with metal ions, altering their reactivity and availability. Additionally, its phosphane groups can participate in redox reactions, influencing cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
Bis[(2-diphenylphosphino)phenyl] ether (DPEphos): A similar diphosphine ligand used in coordination chemistry and catalysis.
Bis(diphenylphosphino)methane (dppm): Another diphosphine ligand with a different backbone structure.
Xantphos: A diphosphine ligand with a wider bite angle compared to [(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane).
Uniqueness
[(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane) is unique due to its stannane core, which imparts distinct chemical properties compared to other diphosphine ligands. Its ability to form stable complexes with a variety of metals and its potential biological activity make it a compound of significant interest in both research and industrial applications.
属性
CAS 编号 |
223592-29-8 |
|---|---|
分子式 |
C48H38P2S2Sn |
分子量 |
859.6 g/mol |
IUPAC 名称 |
[2-[(2-diphenylphosphanylphenyl)sulfanyl-diphenylstannyl]sulfanylphenyl]-diphenylphosphane |
InChI |
InChI=1S/2C18H15PS.2C6H5.Sn/c2*20-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16;2*1-2-4-6-5-3-1;/h2*1-14,20H;2*1-5H;/q;;;;+2/p-2 |
InChI 键 |
LUUASFORPMRSCK-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3S[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)SC6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


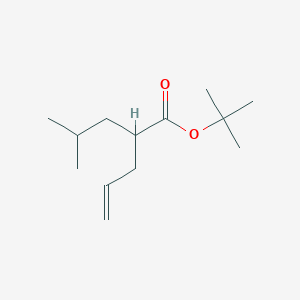
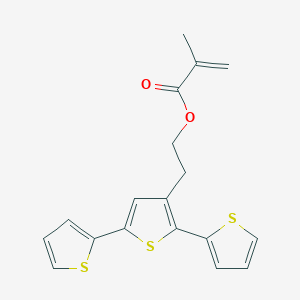
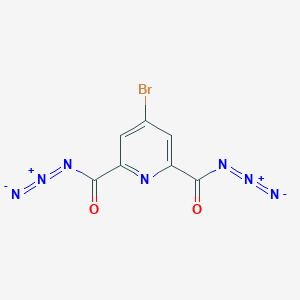
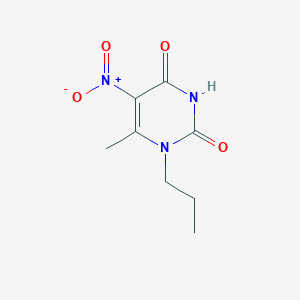
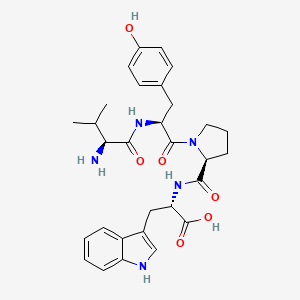
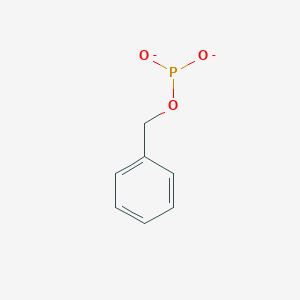
![D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]-](/img/structure/B14239623.png)
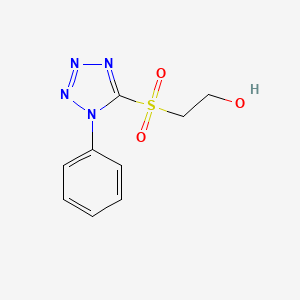
![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonyl-2-methylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B14239635.png)

![2-{[(Furan-2-yl)methyl]sulfanyl}-1,4-dihydropyrazine](/img/structure/B14239658.png)
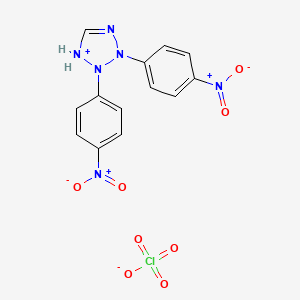
![Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro-](/img/structure/B14239664.png)
![1,8,12,15-tetrazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8,10,12,14-heptaene](/img/structure/B14239665.png)
